5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine

Catalog No.
S12246749
CAS No.
M.F
C15H25N3
M. Wt
247.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2...

Product Name

5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine

IUPAC Name

5-(1-ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

InChI

InChI=1S/C15H25N3/c1-5-18-9-7-6-8-14(18)13-10-12(2)15(16-11-13)17(3)4/h10-11,14H,5-9H2,1-4H3

InChI Key

VHIVCMJANKOBQQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=CN=C(C(=C2)C)N(C)C

5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine is a chemical compound characterized by a complex structure that integrates a piperidine ring with a trimethyl-substituted pyridine moiety. The molecular formula of this compound is C15_{15}H22_{22}N2_{2}, reflecting its composition of carbon, hydrogen, and nitrogen atoms. The presence of the piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, contributes to the compound's potential biological activity and reactivity in various chemical environments. The ethyl group attached to the piperidine enhances its lipophilicity, which can affect its interaction with biological systems.

Typical for amines and heterocycles. Key reactions include:

  • N-Alkylation: The amine group can undergo alkylation, allowing for the introduction of different alkyl groups.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
  • Oxidation: The tertiary amine can be oxidized to form N-oxides or quaternary ammonium salts under specific conditions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or altered physical characteristics.

Compounds containing piperidine and pyridine structures are often investigated for their biological activities. Research indicates that 5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine may possess pharmacological properties such as:

  • Antidepressant Activity: Similar compounds have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antimicrobial Properties: Some derivatives exhibit antibacterial and antifungal activities.
  • CNS Activity: Given its structural similarity to known psychoactive substances, this compound may influence central nervous system functions.

Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine can be achieved through several methods:

  • Piperidine Alkylation: Starting from piperidine derivatives, alkylation with appropriate alkyl halides can yield the desired ethyl-substituted piperidine.
  • Pyridine Formation: Utilizing pyridine precursors, one can apply methods such as cyclization reactions involving aldehydes and ketones in the presence of suitable catalysts.
  • One-Pot Synthesis: Recent advancements allow for one-pot synthesis strategies combining multiple steps into a single reaction vessel, enhancing efficiency and yield.

These methods reflect contemporary organic synthesis techniques aimed at maximizing efficiency while minimizing waste.

5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development targeting neurological disorders or infections.
  • Agricultural Chemicals: Potential use in developing agrochemicals with specific modes of action against pests or diseases.
  • Chemical Research: As a reagent or intermediate in organic synthesis pathways leading to more complex molecules.

The versatility of this compound underscores its relevance in both academic research and industrial applications.

Interaction studies involving 5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine focus on its binding affinities and interactions with biological targets:

  • Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors could reveal its potential as a therapeutic agent.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes can provide insights into its mechanism of action.
  • Toxicological Assessments: Understanding the safety profile through interaction studies with cellular models is crucial for potential therapeutic applications.

These studies are essential for assessing both efficacy and safety in drug development.

Several compounds share structural features with 5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine. Notable examples include:

Compound NameStructure FeaturesBiological Activity
N-MethylpiperidineContains a methyl group instead of ethylCNS stimulant properties
4-MethylpyridineSubstituted pyridine without piperidine componentAntimicrobial activity
1-(4-Pyridyl)piperidineCombines piperidine with a pyridyl groupPotential antidepressant effects

Uniqueness

The unique combination of an ethyl-substituted piperidine ring and a trimethylated pyridine distinguishes 5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine from other similar compounds. This structural feature may confer distinct pharmacological properties not observed in other derivatives.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

247.204847810 g/mol

Monoisotopic Mass

247.204847810 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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